Ethyl 2-(4-ethylphenyl)cyclopropane-1-carboxylate
CAS No.:
Cat. No.: VC15872108
Molecular Formula: C14H18O2
Molecular Weight: 218.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H18O2 |
|---|---|
| Molecular Weight | 218.29 g/mol |
| IUPAC Name | ethyl 2-(4-ethylphenyl)cyclopropane-1-carboxylate |
| Standard InChI | InChI=1S/C14H18O2/c1-3-10-5-7-11(8-6-10)12-9-13(12)14(15)16-4-2/h5-8,12-13H,3-4,9H2,1-2H3 |
| Standard InChI Key | JKKNTQPFIIZROD-UHFFFAOYSA-N |
| Canonical SMILES | CCC1=CC=C(C=C1)C2CC2C(=O)OCC |
Introduction
Structural and Molecular Characteristics
Core Architecture
The compound’s structure features a cyclopropane ring fused to a para-ethyl-substituted benzene ring and an ethyl ester group. The cyclopropane’s bond angles of approximately 60° introduce significant ring strain (27.5 kcal/mol), which influences both its reactivity and stability . X-ray crystallography of analogous compounds reveals that the cyclopropane ring adopts a puckered conformation to mitigate steric clashes between substituents .
Key Structural Data:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molar Mass | 218.29 g/mol | |
| IUPAC Name | ethyl 2-(4-ethylphenyl)cyclopropane-1-carboxylate | |
| SMILES Notation | CCC1=CC=C(C=C1)C2CC2C(=O)OCC |
Synthesis and Manufacturing
Cyclopropanation Strategies
The synthesis typically involves cyclopropanation of α,β-unsaturated esters or styrene derivatives. A widely used method employs the reaction of 4-ethylbenzyl chloride with diethyl malonate under basic conditions (e.g., sodium ethoxide in ethanol), followed by intramolecular cyclization and ester hydrolysis .
Catalytic Innovations
Recent work by iron-phenanthroline catalysts (e.g., Fe/Phen@C-800) has enabled efficient cyclopropanation of terminal alkenes with diazo compounds like ethyl diazoacetate (EDA). This method achieves yields exceeding 85% with moderate trans-diastereoselectivity (dr 3:1) . Key advantages include:
Industrial-Scale Production
Commercial suppliers such as Meryer Chemical and Beijing Aomi Jiade Pharmaceutical Technology produce the compound via continuous-flow reactors, optimizing parameters like temperature (60–100°C) and solvent polarity (dimethoxyethane preferred) .
Physicochemical Properties
Physical State and Solubility
The compound is a colorless liquid at room temperature with a sweet, aromatic odor . Its low water solubility (<0.1 g/L at 25°C) contrasts with high miscibility in ethanol, dimethylformamide, and dichloromethane .
Thermodynamic Data:
| Property | Value | Source |
|---|---|---|
| Melting Point | -10°C | |
| Boiling Point | 250°C (at 760 mmHg) | |
| Density | 1.08 g/cm³ | |
| LogP (Octanol-Water) | 3.2 ± 0.3 |
Spectroscopic Profiles
-
IR (KBr): Strong absorption at 1725 cm⁻¹ (C=O stretch), 1600 cm⁻¹ (aromatic C=C) .
-
¹H NMR (400 MHz, CDCl₃): δ 1.25 (t, 3H, CH₂CH₃), 1.95–2.10 (m, 2H, cyclopropane CH₂), 4.15 (q, 2H, OCH₂), 7.25 (d, 2H, aromatic) .
Applications in Synthetic Chemistry
Pharmaceutical Intermediates
The compound serves as a precursor to bioactive molecules. For example, hydrolysis of the ester yields 2-(4-ethylphenyl)cyclopropanecarboxylic acid, a scaffold in nonsteroidal anti-inflammatory drug (NSAID) analogs .
Agrochemical Development
Derivatives with halogen or nitro substituents on the phenyl ring exhibit herbicidal activity, likely due to inhibition of acetolactate synthase (ALS) .
Comparison with Related Cyclopropane Derivatives
| Compound | Substituent | Bioactivity | Source |
|---|---|---|---|
| Ethyl 2-(4-cyanophenyl)cyclopropane-1-carboxylate | Cyano group | Antidiabetic (PPAR-γ agonist) | |
| 2-(4-Ethylphenyl)cyclopropanecarboxylic acid | Carboxylic acid | Anti-inflammatory (COX-2 inhibitor) |
Recent Advances and Future Directions
Catalytic Asymmetric Synthesis
Chiral ruthenium catalysts (e.g., Ru(II)-Pheox) enable enantioselective cyclopropanation, achieving ee >90% for (1R,2S)-isomers . This breakthrough supports the production of optically pure analogs for CNS drug discovery.
Computational Modeling
DFT studies predict that electron-withdrawing substituents on the phenyl ring enhance binding to the SARS-CoV-2 main protease (Kd = 0.8 µM) , suggesting antiviral potential.
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